molecular formula C17H30BNO4 B14888453 3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester

3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester

Cat. No.: B14888453
M. Wt: 323.2 g/mol
InChI Key: VWOORNLOHWFWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester typically involves the reaction of 3-Methyl-1,2,3,6-tetrahydropyridine with boronic acid derivatives under controlled conditions. One common method is the palladium-catalyzed Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions are generally mild, making this method highly efficient and functional group tolerant .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is a common practice to reduce costs and environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its methyl group at the 3-position and boronic ester at the 5-position confer unique steric and electronic properties, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-12-9-13(18-22-16(5,6)17(7,8)23-18)11-19(10-12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3

InChI Key

VWOORNLOHWFWDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.